Cas no 7477-09-0 (6-bromo-5-nitropyridine-3-carboxylic acid)

6-Bromo-5-nitropyridine-3-carboxylic acid is a versatile heterocyclic compound featuring both bromo and nitro substituents on a pyridine backbone, along with a carboxylic acid functional group. This structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The bromo and nitro groups offer reactive sites for further functionalization, enabling the construction of complex molecules. The carboxylic acid moiety enhances solubility and provides a handle for derivatization. Its well-defined reactivity profile and stability under standard conditions make it suitable for use in cross-coupling reactions, nucleophilic substitutions, and other transformations. This compound is commonly employed in the development of active pharmaceutical ingredients (APIs) and specialty chemicals.
6-bromo-5-nitropyridine-3-carboxylic acid structure
7477-09-0 structure
Product name:6-bromo-5-nitropyridine-3-carboxylic acid
CAS No:7477-09-0
MF:C6H3BrN2O4
MW:247.003020524979
CID:980318
PubChem ID:346458

6-bromo-5-nitropyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-bromo-5-nitropyridine-3-carboxylic acid
    • 6-Bromo-5-nitronicotinic acid
    • AC1L851M
    • AK-37553
    • KB-247980
    • NSC404694
    • NSC-404694
    • 7477-09-0
    • CS-0214397
    • DTXSID30323698
    • EN300-177014
    • SCHEMBL1607840
    • 6-Bromo-5-nitronicotinicacid
    • 6-bromo-5-nitro-pyridine-3-carboxylic acid
    • Inchi: InChI=1S/C6H3BrN2O4/c7-5-4(9(12)13)1-3(2-8-5)6(10)11/h1-2H,(H,10,11)
    • InChI Key: VXLXYUKVRAJUMP-UHFFFAOYSA-N
    • SMILES: C1=C(C=NC(=C1[N+](=O)[O-])Br)C(=O)O

Computed Properties

  • Exact Mass: 245.92759
  • Monoisotopic Mass: 245.92762g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 96Ų

Experimental Properties

  • PSA: 93.33

6-bromo-5-nitropyridine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029011384-250mg
6-Bromo-5-nitronicotinic acid
7477-09-0 95%
250mg
$989.80 2023-09-01
Enamine
EN300-177014-1.0g
6-bromo-5-nitropyridine-3-carboxylic acid
7477-09-0 95%
1g
$528.0 2023-06-03
Enamine
EN300-177014-0.05g
6-bromo-5-nitropyridine-3-carboxylic acid
7477-09-0 95%
0.05g
$101.0 2023-09-20
Enamine
EN300-177014-0.5g
6-bromo-5-nitropyridine-3-carboxylic acid
7477-09-0 95%
0.5g
$407.0 2023-09-20
Enamine
EN300-177014-5g
6-bromo-5-nitropyridine-3-carboxylic acid
7477-09-0 95%
5g
$1530.0 2023-09-20
Aaron
AR00LCNP-10g
6-bromo-5-nitropyridine-3-carboxylic acid
7477-09-0 95%
10g
$3145.00 2023-12-15
1PlusChem
1P00LCFD-50mg
6-bromo-5-nitropyridine-3-carboxylic acid
7477-09-0 95%
50mg
$182.00 2024-04-21
1PlusChem
1P00LCFD-100mg
6-bromo-5-nitropyridine-3-carboxylic acid
7477-09-0 95%
100mg
$243.00 2024-04-21
Enamine
EN300-177014-10g
6-bromo-5-nitropyridine-3-carboxylic acid
7477-09-0 95%
10g
$2269.0 2023-09-20
1PlusChem
1P00LCFD-10g
6-bromo-5-nitropyridine-3-carboxylic acid
7477-09-0 95%
10g
$2867.00 2024-04-21

Additional information on 6-bromo-5-nitropyridine-3-carboxylic acid

Introduction to 6-bromo-5-nitropyridine-3-carboxylic acid (CAS No. 7477-09-0)

6-bromo-5-nitropyridine-3-carboxylic acid, with the chemical formula C₆H₃BrN₂O₄, is a versatile intermediate in organic synthesis and pharmaceutical research. This compound belongs to the nitropyridine family, which has garnered significant attention in the field of medicinal chemistry due to its broad spectrum of biological activities. The presence of both bromine and nitro substituents makes it a valuable building block for further functionalization, enabling the development of novel molecules with potential therapeutic applications.

The CAS No. 7477-09-0 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and consistency in research communications. Its structural features—a brominated pyridine ring substituted with a nitro group at the 5-position and a carboxylic acid moiety at the 3-position—endow it with unique reactivity patterns. These characteristics make it particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in constructing complex molecular architectures.

In recent years, 6-bromo-5-nitropyridine-3-carboxylic acid has been extensively studied for its role in drug discovery. The nitro group can be reduced to an amine, providing a pathway to introduce amine functionalities into the molecule. This transformation is particularly valuable in designing kinase inhibitors, where the amine group can be further modified to enhance binding affinity to target proteins. Additionally, the bromine atom serves as a handle for palladium-catalyzed reactions, allowing for the introduction of aryl or heteroaryl groups at various positions on the pyridine core.

One of the most compelling applications of 6-bromo-5-nitropyridine-3-carboxylic acid is in the synthesis of small-molecule inhibitors targeting cancer-related pathways. For instance, studies have demonstrated its utility in generating inhibitors of tyrosine kinases, which are overexpressed in many solid tumors. By leveraging its reactivity, researchers have been able to develop compounds that disrupt aberrant signaling pathways involved in tumor growth and metastasis. The carboxylic acid group also provides a site for further derivatization, enabling the introduction of solubilizing groups or prodrugs to improve pharmacokinetic properties.

The pharmaceutical industry has shown particular interest in nitropyridines due to their ability to modulate various biological processes. 6-bromo-5-nitropyridine-3-carboxylic acid, in particular, has been explored as a precursor for antiviral and anti-inflammatory agents. The nitro group’s redox-active nature allows for bidirectional transformations, making it a flexible scaffold for medicinal chemists. Recent advances in biocatalysis have also highlighted its potential as a substrate for enzymatic modifications, further expanding its synthetic utility.

From an industrial perspective, the production of 6-bromo-5-nitropyridine-3-carboxylic acid requires careful optimization to ensure high yield and purity. Modern synthetic routes often involve multi-step sequences starting from commercially available pyridine derivatives. The use of green chemistry principles has led to innovations in solvent systems and catalytic methods, reducing environmental impact while maintaining efficiency. These advancements are crucial for scaling up production without compromising sustainability.

The role of 6-bromo-5-nitropyridine-3-carboxylic acid extends beyond pharmaceuticals into materials science and agrochemicals. Its ability to serve as a precursor for heterocyclic compounds makes it relevant in designing advanced materials with electronic properties suitable for organic semiconductors or luminescent dyes. In agrochemical research, derivatives of this compound have been investigated for their potential as herbicides or fungicides, offering new solutions to crop protection challenges.

Future research directions may focus on exploring novel synthetic methodologies that enhance the accessibility of 6-bromo-5-nitropyridine-3-carboxylic acid and its derivatives. Advances in flow chemistry and photoredox catalysis could provide more efficient routes to complex nitropyridines, enabling faster discovery pipelines in drug development. Additionally, computational modeling techniques are being increasingly employed to predict the reactivity and biological activity of these molecules before experimental synthesis.

In conclusion,6-bromo-5-nitropyridine-3-carboxylic acid (CAS No. 7477-09-0) is a cornerstone compound in modern synthetic chemistry with far-reaching implications across multiple disciplines. Its unique structural features and reactivity make it indispensable in pharmaceutical research, offering pathways to novel therapeutics targeting critical disease pathways. As scientific understanding evolves and new technologies emerge,this compound will undoubtedly continue to play a pivotal role in advancing chemical biology and drug discovery efforts worldwide.

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